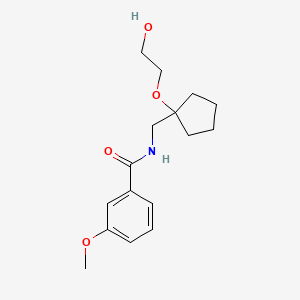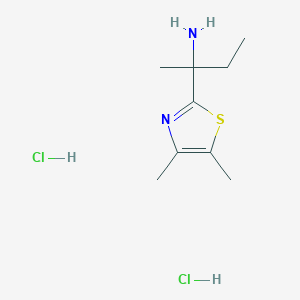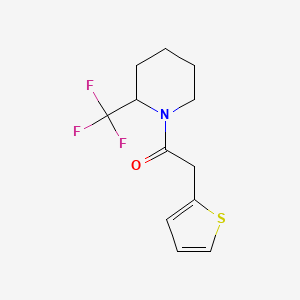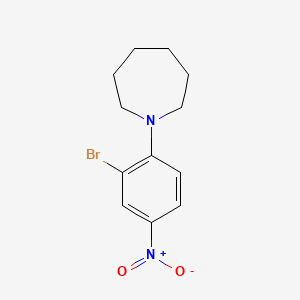![molecular formula C16H23N3O2 B2464280 Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate CAS No. 857730-11-1](/img/structure/B2464280.png)
Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate
Übersicht
Beschreibung
The compound is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is part of both a piperidine ring (a six-membered ring with one nitrogen atom) and a pyrrolopyridine ring (a fused ring system containing a five-membered ring with two nitrogen atoms attached to a six-membered ring with one nitrogen atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the formation of the pyrrolopyridine ring. The exact methods would depend on the starting materials and the specific substitutions on the rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spiro junction of the two rings. The piperidine ring is saturated (containing only single bonds), while the pyrrolopyridine ring is aromatic (containing a cyclic, planar arrangement of pi bonds). The tert-butyl group and the carboxylate group are both attached to the same carbon atom, which is part of the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the aromaticity of the pyrrolopyridine ring, the basicity of the nitrogen atom in the piperidine ring, and the presence of the electron-withdrawing carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar carboxylate group could enhance its solubility in polar solvents, while the tert-butyl group could improve its solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Solar Cell Technology
- Dye-Sensitized Solar Cells (DSSCs) : Similar to related compounds like 4-tert-butylpyridine , tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate could serve as an additive in redox electrolytes for DSSCs. Its role would be to improve electron transfer efficiency.
Green Chemistry and Oxidation Reactions
- Metal-Free Oxidations : Researchers have investigated tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-C]pyridine]-1-carboxylate as an oxidant in metal-free C–H functionalization reactions . Its peroxybenzoate moiety facilitates oxidation processes.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-8-5-16(6-9-19)11-18-13-10-17-7-4-12(13)16/h4,7,10,18H,5-6,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONXYGXWYXLRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5,6-pentamethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2464198.png)

methanone](/img/structure/B2464201.png)

![1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2464203.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)



![5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2464216.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2464218.png)
